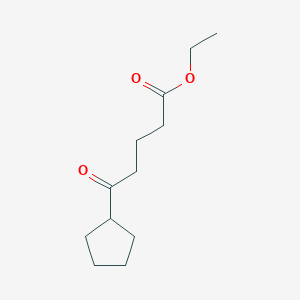

Ethyl 5-cyclopentyl-5-oxovalerate

Beschreibung

Contextualization of Keto Esters within Modern Synthetic Strategies

Keto esters are versatile intermediates in contemporary organic synthesis due to the distinct reactivity of their two carbonyl groups. beilstein-journals.org The ketone functionality allows for a wide range of nucleophilic addition reactions, while the ester group can undergo hydrolysis, transesterification, or reduction. This dual reactivity enables chemists to construct complex molecular architectures through sequential and selective transformations.

Modern synthetic strategies frequently employ keto esters in various carbon-carbon bond-forming reactions. These include aldol (B89426) condensations, Claisen condensations, and Michael additions, which are fundamental for building molecular complexity. nih.gov For instance, the enolate formed at the α-carbon to the ester can act as a nucleophile, while the ketone carbonyl serves as an electrophile. This inherent functionality allows for intramolecular cyclization reactions to form cyclic compounds, a common strategy in the synthesis of natural products and pharmaceuticals. beilstein-journals.orgnih.gov The presence of both functionalities also allows for chemoselective reactions, where one carbonyl group reacts preferentially over the other by careful choice of reagents and reaction conditions.

Recent advancements have further expanded the utility of keto esters. Palladium-catalyzed reactions of their allylic esters, for example, provide novel synthetic methodologies not achievable through traditional methods. nih.gov These reactions proceed through palladium enolates, which can undergo a variety of transformations including reductive elimination and aldol condensation. nih.gov Furthermore, the development of catalytic asymmetric reactions has enabled the synthesis of chiral keto esters, which are crucial for the production of enantiomerically pure target molecules.

Significance of Cyclopentane (B165970) and Oxo-Valerate Moieties in Target-Oriented Synthesis

The cyclopentane ring is a prevalent structural motif in a wide array of natural products and biologically active molecules. researchgate.net Its inclusion in a target molecule can significantly influence its conformational properties and, consequently, its biological activity. Despite their prevalence, the stereocontrolled synthesis of highly substituted cyclopentanes can be challenging. researchgate.net Therefore, molecules like ethyl 5-cyclopentyl-5-oxovalerate, which already contain a cyclopentane ring, serve as valuable starting materials in target-oriented synthesis. The cyclopentane motif has been successfully used as a core scaffold in several medicinal chemistry programs, leading to the development of important drug candidates. researchgate.net For example, cyclopentane-based analogs of the natural product muraymycin have been synthesized to target the bacterial enzyme MraY. nih.gov

The oxo-valerate moiety provides a linear five-carbon chain with reactive handles at both ends. The terminal ester can be readily converted to other functional groups, such as carboxylic acids, amides, or alcohols, providing a point for further molecular elaboration. The ketone group, positioned at the 5-carbon, is a key site for introducing structural diversity. It can participate in reactions to form larger ring systems or to attach various side chains. The interplay between the cyclopentyl ring and the oxo-valerate chain in this compound allows for the synthesis of complex molecules with precise control over their three-dimensional structure. The synthesis of spirocyclopentanes, for instance, highlights the utility of cyclopentane-containing building blocks in creating intricate molecular architectures. frontiersin.org

Overview of Academic Research Trajectories Pertaining to this compound and its Analogues

Academic research involving this compound and its analogues primarily focuses on their application as intermediates in the synthesis of more complex molecules. The inherent reactivity of the keto-ester functionality is a central theme in these investigations. Studies have explored various transformations of the ketone and ester groups to build diverse molecular scaffolds.

One significant research trajectory involves the use of β-keto esters in the synthesis of antibacterial compounds. nih.gov The design of these compounds is often based on the structure of bacterial autoinducers, with the aim of inhibiting quorum sensing, a cell-to-cell communication process in bacteria. nih.gov Research has shown that β-keto esters incorporating an aryl substituent can interact with Lux-R-type proteins, thereby disrupting quorum-sensing pathways. nih.gov

Another area of active research is the development of new synthetic methods utilizing keto esters. This includes the use of novel catalysts and reaction conditions to achieve higher yields, selectivity, and functional group tolerance. organic-chemistry.org For example, the development of palladium-catalyzed reactions of allyl β-keto carboxylates has opened up new avenues for the synthesis of α-allyl ketones and α,β-unsaturated ketones. nih.gov

Furthermore, research into cyclopentane-containing molecules continues to be a vibrant field. The synthesis of cyclopentane-fused anthraquinone (B42736) derivatives, for instance, has yielded compounds with potent antitumor activity. nih.gov These studies highlight the importance of the cyclopentane moiety in the design of new therapeutic agents. While direct research on this compound itself may be limited, the broader research on keto esters and cyclopentane-containing compounds provides a strong foundation for its potential applications in organic synthesis and medicinal chemistry.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 5-cyclopentyl-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-2-15-12(14)9-5-8-11(13)10-6-3-4-7-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMVAQXDOTYGBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645650 | |

| Record name | Ethyl 5-cyclopentyl-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24071-97-4 | |

| Record name | Ethyl 5-cyclopentyl-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Ethyl 5 Cyclopentyl 5 Oxovalerate

Carbonyl Chemistry: Reactions at the Ketone and Ester Functionalities

The presence of two distinct carbonyl groups, a ketone and an ester, is central to the chemical behavior of ethyl 5-cyclopentyl-5-oxovalerate. These groups can undergo various reactions independently or, in some cases, in concert.

The ketone's carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This reaction is a fundamental process in which the nucleophile adds to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. Subsequent protonation yields a tertiary alcohol. Common nucleophiles for this transformation include organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li), as well as hydride reagents. The cyclopentanone (B42830) ring structure influences the stereochemical outcome of such additions.

Aldol (B89426) reactions involve the addition of an enolate ion to a carbonyl compound. masterorganicchemistry.com this compound has two sets of protons that can be removed by a base to form an enolate: those on the carbon adjacent to the ester (α-position) and those on the carbons adjacent to the ketone (one on the valerate (B167501) chain and two within the cyclopentyl ring).

The formation of an enolate from a ketone is a common strategy in organic synthesis. masterorganicchemistry.com In the case of this compound, treatment with a suitable base can generate an enolate at the α-position to the ketone. This enolate can then act as a nucleophile, potentially leading to intramolecular aldol condensation if the chain length is appropriate, or intermolecularly with another molecule of the keto-ester or a different carbonyl compound (a crossed aldol reaction). masterorganicchemistry.com The choice of base and reaction temperature can influence whether the reaction stops at the aldol addition product (a β-hydroxy ketone) or proceeds to the condensation product (an α,β-unsaturated ketone) through dehydration, which is often promoted by heat. masterorganicchemistry.com For instance, base-catalyzed intramolecular aldol condensation of 1,4- or 1,5-dicarbonyl compounds is a powerful method for forming five- and six-membered rings, respectively.

The ketone and ester functionalities can be independently or simultaneously reduced or oxidized, leading to a variety of molecular scaffolds.

The Baeyer-Villiger oxidation is a notable reaction that converts a ketone into an ester, or a cyclic ketone into a lactone, using a peroxy acid as the oxidant. youtube.comyoutube.com For this compound, the cyclopentanone ring is the target for this transformation. The reaction mechanism involves the nucleophilic attack of the peroxy acid on the protonated carbonyl carbon, followed by a rearrangement step. youtube.com In this rearrangement, one of the carbon atoms attached to the ketone's carbonyl carbon migrates to the adjacent oxygen of the peroxy acid, resulting in the insertion of an oxygen atom next to the original carbonyl carbon. This converts the five-membered cyclopentanone ring into a six-membered lactone. youtube.com The migratory aptitude of the groups attached to the carbonyl generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. In this case, the more substituted carbon of the cyclopentyl ring would preferentially migrate.

Enzymatic versions of the Baeyer-Villiger oxidation have also been developed, using enzymes like lipases, which can offer high selectivity and milder reaction conditions. d-nb.info For example, studies on α-benzylcyclopentanones have shown effective conversion to lactones using lipase (B570770) B from Candida antarctica in solvents like ethyl acetate. d-nb.info

Table 1: Conditions for Baeyer-Villiger Oxidation

| Oxidant | Catalyst/Enzyme | Solvent | Temperature (°C) | Outcome |

| Peroxy Acid (e.g., m-CPBA) | None | Dichloromethane | Room Temp | Converts cyclopentanone to a six-membered lactone. youtube.com |

| Urea Hydrogen Peroxide (UHP) | Lipase B from Candida antarctica | Ethyl Acetate | 55 | Enzymatic oxidation of related cyclopentanones to lactones. d-nb.info |

| Urea Hydrogen Peroxide (UHP) | Lipase B from Candida antarctica | Deep Eutectic Solvent (Choline chloride/UHP) | 55 | High conversion (>92%) to lactone for related substrates. d-nb.info |

The selective reduction of either the ketone or the ester group in this compound is a valuable synthetic strategy. The choice of reducing agent is critical for achieving this selectivity.

Selective Ketone Reduction: The ketone is generally more reactive towards nucleophilic reducing agents than the ester. Therefore, mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄) can selectively reduce the cyclopentanone to a cyclopentanol, leaving the ester group intact. This reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at low temperatures.

Reduction of Both Ketone and Ester: A more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), will reduce both the ketone and the ester functionalities. The ketone will be converted to a secondary alcohol, and the ethyl ester will be reduced to a primary alcohol, resulting in a diol.

Selective Ester Reduction: Selectively reducing the ester in the presence of a ketone is more challenging. It typically requires protecting the ketone group first (e.g., as a ketal), then reducing the ester with a strong reducing agent like LiAlH₄, followed by deprotection of the ketone.

Table 2: Selective Reduction of this compound

| Reagent | Target Functionality | Product |

| Sodium Borohydride (NaBH₄) | Ketone | Ethyl 5-cyclopentyl-5-hydroxyvalerate |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | 5-Cyclopentyl-1,5-pentanediol |

| 1. Ethylene glycol, H⁺ (Protection) 2. LiAlH₄ 3. H₃O⁺ (Deprotection) | Ester | 5-Cyclopentyl-5-oxopentan-1-ol |

Redox Transformations of the Oxo-Valerate Scaffold

Reactions Involving the α- and γ-Carbons of the Valerate Chain

The carbon chain of the valerate moiety contains two key positions with acidic protons that can participate in reactions: the α-carbon (C-2, adjacent to the ester) and the γ-carbon (C-4, adjacent to the ketone).

The protons on the γ-carbon are acidic due to their position alpha to the ketone. As discussed in the context of aldol chemistry (Section 3.1.2), these protons can be removed by a base to form a ketone enolate. This enolate is a potent nucleophile for various reactions, including alkylation, acylation, and condensation reactions. The formation of this enolate is often kinetically favored.

Similarly, the protons on the α-carbon are acidic due to their proximity to the ester's carbonyl group. A strong base, such as lithium diisopropylamide (LDA), can deprotonate this position to form an ester enolate. This enolate can also undergo alkylation or acylation reactions, allowing for the introduction of substituents at the C-2 position of the valerate chain. The relative acidity of the α-protons to the ketone versus the ester, along with the choice of base and reaction conditions, determines which enolate is preferentially formed, thereby directing the outcome of the reaction.

Alkylation and Arylation Reactions

The presence of a ketone and an ester in this compound allows for various alkylation and arylation reactions. The α-protons to the carbonyl group can be deprotonated to form an enolate, which can then act as a nucleophile.

One general method for the α-alkylation of cyclic β-keto esters, which can be conceptually extended to γ-keto esters, involves phase-transfer catalysis. This method has been shown to be effective for the enantioselective α-alkylation of cyclic β-keto esters and β-keto amides using various halides in the presence of cinchona derivatives, yielding products with high enantiopurities and good yields. rsc.org While not directly studying this compound, this methodology suggests a potential pathway for its asymmetric alkylation.

Another relevant transformation is the synthesis of β-substituted γ-keto esters from β-keto esters via a zinc carbenoid mediated chain-extension. organic-chemistry.org This reaction introduces methyl and aryl substituents at the β-position, indicating a method for arylation. organic-chemistry.org The process involves the formation of a zinc enolate, which then reacts with a zinc carbenoid. organic-chemistry.org

A different approach to introduce an α-keto ester functional group involves the platinum-catalyzed direct C–H functionalization of 2-aryloxypyridines with ethyl chlorooxoacetate. acs.org This reaction demonstrates the feasibility of creating α-keto esters through C-H activation, a strategy that could potentially be adapted for the arylation of molecules like this compound.

| Reaction Type | Reagents/Catalysts | Potential Product Type |

| Asymmetric α-Alkylation | Phase-transfer catalyst (e.g., cinchona derivatives), Halides | α-Alkylated γ-keto esters |

| β-Arylation | Zinc carbenoids (from diiodotoluene) | β-Aryl γ-keto esters |

| C-H Acylation | Platinum catalyst, Ethyl chlorooxoacetate | α-Keto esters from aryl C-H bonds |

Conjugate Addition Reactions

Conjugate addition, or Michael addition, is a key reaction for α,β-unsaturated carbonyl compounds. wikipedia.orglibretexts.org While this compound itself is not an α,β-unsaturated carbonyl, it can be a precursor to such systems or participate in reactions that have a conjugate addition step in their mechanism.

For instance, the reaction of nitroalkanes with α,β-unsaturated esters in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) leads to the formation of γ-keto esters through a conjugate addition mechanism. nih.gov This highlights a synthetic route where a cyclopentyl-containing nitroalkane could potentially react with an appropriate α,β-unsaturated ester to form a precursor to this compound.

The scope of nucleophiles in conjugate additions is broad and includes organometallic reagents. Gilman reagents, for example, are known to be effective for 1,4-additions to conjugated carbonyls. wikipedia.org This suggests that if an unsaturated analog of this compound were prepared, it would be susceptible to conjugate addition by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the β-position to the carbonyl.

| Nucleophile | Reaction | Product Type |

| Enolates (from nitroalkanes) | Michael Addition | γ-Keto esters |

| Organocuprates (Gilman reagents) | 1,4-Addition | β-Substituted carbonyl compounds |

| Amines | Conjugate Addition | 3-Aminocarbonyls |

| Cyanide | Hydrocyanation | 1,4-Keto-nitriles |

Functionalization and Transformations of the Cyclopentyl Ring

The cyclopentyl ring in this compound can also be a site for chemical modification. One strategy for the functionalization of cyclopentane (B165970) rings is through intramolecular enolate alkylation. A scandium(III) triflate-catalyzed intramolecular α-tert-alkylation of unsaturated β-ketoesters has been reported to produce highly functionalized cyclopentanes. nih.gov This method allows for the formation of cyclopentanes bearing various functional groups and even spirocyclic architectures under mild conditions. nih.gov

Another approach involves the synthesis of functionalized cyclopentanes as part of natural product synthesis. These syntheses often involve complex, multi-step sequences that can include cyclization reactions to form the five-membered ring with desired stereochemistry and functional group placement.

Mechanistic Studies and Reaction Pathway Elucidation

Understanding the reaction mechanisms of transformations involving γ-keto esters is crucial for optimizing reaction conditions and designing new synthetic methods.

Probing Reaction Mechanisms through Kinetic and Spectroscopic Techniques

Identification and Characterization of Key Intermediates

The identification and characterization of reaction intermediates are fundamental to understanding reaction mechanisms. In the zinc carbenoid-mediated homologation reaction, a key proposed intermediate is a donor-acceptor cyclopropane. organic-chemistry.orgorgsyn.org This intermediate is formed from the reaction of the enolate with the zinc carbenoid and subsequently fragments to yield an organometallic species. organic-chemistry.orgorgsyn.org This organometallic intermediate is stable and does not react with excess carbenoid, a characteristic that was likely determined through spectroscopic observation and reactivity studies. orgsyn.org The structural elucidation of such intermediates, often through techniques like NMR spectroscopy, is critical for confirming proposed mechanistic pathways. orgsyn.org

| Reaction | Key Intermediate(s) | Method of Investigation |

| Zinc Carbenoid-Mediated Homologation | Enolate, Donor-Acceptor Cyclopropane, Organometallic Intermediate | NMR Analysis, Computational Studies |

Ethyl 5 Cyclopentyl 5 Oxovalerate As a Versatile Synthetic Intermediate

Utility as a Building Block for Complex Organic Architectures

The inherent structure of ethyl 5-cyclopentyl-5-oxovalerate, featuring a reactive keto group and a modifiable ester function, theoretically positions it as a versatile starting material for the construction of more complex molecules. The cyclopentyl ring introduces a specific spatial and conformational element into target structures. However, specific and detailed examples of its use in the assembly of broad and diverse complex organic architectures outside of the pharmaceutical context are not widely reported in scientific literature.

Applications in Natural Product Total Synthesis

The total synthesis of natural products often relies on chiral pool starting materials or versatile building blocks that can be elaborated into intricate structures. While keto-esters are a common class of intermediates in these synthetic campaigns, the specific application of this compound in the total synthesis of natural products has not been a prominent feature in published research.

The construction of polycyclic and bridged ring systems represents a significant challenge in organic synthesis. The cyclopentyl group of this compound could potentially serve as an anchor or a foundational ring for the annulation of other rings to form such complex systems. Nevertheless, there is a lack of specific examples in the literature detailing its use for this purpose.

Many biologically active natural products feature a cyclopentane (B165970) ring within their structure. The direct incorporation of the cyclopentyl unit from this compound would be a logical synthetic strategy. However, documented instances of this specific application leading to the total synthesis of cyclopentyl-containing natural products are not readily found in current scientific publications.

Precursor for Pharmaceutical Intermediates and Fine Chemicals

The most significant documented utility of this compound and its close derivatives lies in its role as a precursor for the synthesis of pharmaceutical intermediates. The oxovalerate portion of the molecule is particularly valuable for introducing a key pharmacophoric element in certain classes of bioactive compounds.

A notable application of derivatives of 5-oxovalerate is in the development of receptor antagonists. For instance, research into antagonists for the 5-oxo-ETE receptor, which is implicated in inflammatory conditions like asthma, has utilized oxovalerate structures. nih.gov In these studies, scientists have synthesized a series of 1-(5-oxovalerate)indoles. nih.gov The synthesis involves linking the 5-oxovalerate moiety to various substituted indole (B1671886) scaffolds. The resulting compounds were then evaluated for their ability to block the 5-oxo-ETE receptor, with some derivatives showing promising antagonist activity. nih.gov

The general synthetic approach often involves the reaction of a heterocyclic amine with a derivative of ethyl 5-oxovalerate to form an amide linkage, leveraging the reactivity of the ester group. The cyclopentyl group in the parent molecule would in these cases be replaced by other functionalities to better mimic the natural ligand of the receptor. This highlights the utility of the core oxovalerate structure as a key component in designing receptor antagonists.

Table 1: Investigated 5-Oxo-ETE Receptor Antagonists Derived from 5-Oxovalerate Structures

| Compound Class | General Structure | Key Synthetic Precursor | Biological Target | Therapeutic Potential |

| 1-(5-Oxovalerate)indoles | Indole ring N-acylated with a 5-oxovalerate chain | Ethyl 5-oxovalerate derivatives | 5-Oxo-ETE Receptor (OXE-R) | Anti-inflammatory, Asthma Treatment nih.gov |

The design of advanced drug-like molecules often involves the use of versatile chemical scaffolds that can be readily modified to optimize pharmacological properties. The structure of this compound offers several handles for chemical modification, making it a potentially useful starting point for creating libraries of novel compounds for drug discovery. The cyclopentyl group can influence the lipophilicity and conformational rigidity of a molecule, which are important parameters for drug efficacy.

While direct, large-scale application in drug design is not broadly documented for this specific molecule, the principles are demonstrated in the synthesis of related cyclopentyl-containing compounds with potential therapeutic applications, such as cyclopentyl ethers that inhibit gastric secretion. google.com The synthesis of such molecules underscores the value of the cyclopentyl group as a component in bioactive compounds. The development of novel synthetic methodologies is continuously expanding the toolbox for medicinal chemists, and versatile intermediates like this compound are valuable assets in the quest for new and improved therapeutics. nih.gov

Control of Regioselectivity and Stereoselectivity in Reactions Involving the Intermediate

The inherent structure of this compound offers multiple reactive sites, making the control of reaction outcomes a paramount concern for synthetic chemists. The presence of a ketone, an ester, and alpha-protons that can be abstracted to form an enolate necessitates carefully designed reaction conditions to achieve desired product isomers.

Regioselectivity:

The principal challenge in regioselectivity arises when the enolate of this compound is employed in reactions such as alkylations or aldol (B89426) condensations. The possibility of O-alkylation versus C-alkylation, and the potential for reaction at either the C2 or C4 position, requires meticulous control over reaction parameters. Research in the broader field of β-keto ester chemistry suggests that factors such as the choice of base, solvent, temperature, and counter-ion play a crucial role in directing the regiochemical outcome. For instance, harder electrophiles and polar aprotic solvents tend to favor C-alkylation, a principle that is foundational in manipulating the reactivity of intermediates like this compound.

Stereoselectivity:

The generation of new stereocenters from the prochiral ketone or via reactions at the α-carbon is a key focus in the synthetic applications of this compound. The control of stereoselectivity, leading to a specific enantiomer or diastereomer, is typically achieved through the use of chiral catalysts, auxiliaries, or reagents.

A primary pathway for achieving high stereoselectivity is the asymmetric reduction of the ketone functionality to a secondary alcohol. This transformation is of significant interest as the resulting chiral γ-hydroxy ester is a valuable building block for more complex molecules. The field of asymmetric catalysis offers powerful tools for this purpose, particularly through catalytic hydrogenation.

Asymmetric Hydrogenation:

The asymmetric hydrogenation of β-keto esters is a well-established and highly effective method for producing enantiomerically enriched β-hydroxy esters. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles derived from analogous substrates are directly applicable. Ruthenium and Iridium-based catalysts, in conjunction with chiral phosphine (B1218219) ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, are at the forefront of this technology.

The general mechanism involves the coordination of the catalyst to the keto ester, followed by the stereoselective transfer of hydrogen. The choice of the chiral ligand is paramount in determining the facial selectivity of the hydride attack on the ketone, thereby dictating the absolute stereochemistry of the resulting alcohol.

The following table illustrates the typical conditions and expected high enantioselectivities for the asymmetric hydrogenation of β-keto esters, which can be extrapolated to this compound based on established methodologies.

| Catalyst System | Chiral Ligand | Solvent | Pressure (H₂) | Temperature | Expected Enantiomeric Excess (ee) |

| [RuCl₂(BINAP)]₂·NEt₃ | (R)- or (S)-BINAP | Methanol (B129727) | 10-100 atm | 25-80 °C | >95% |

| Ir(I)-bis(phosphine) | Chiral Phosphine | Dichloromethane | 50 atm | Room Temp. | High |

| Rh(I)-DIPAMP | DIPAMP | Methanol | 3 atm | 50 °C | High |

This data is representative of asymmetric hydrogenations of β-keto esters and serves as a predictive model for this compound.

Biocatalysis:

Enzyme-catalyzed reductions offer a green and highly selective alternative to metal-based catalysts. Ketoreductases (KREDs) from various microorganisms are known to reduce a wide array of ketones to their corresponding alcohols with exceptional enantioselectivity. The application of a suitable KRED to this compound would be expected to yield the corresponding ethyl (R)- or (S)-5-cyclopentyl-5-hydroxyvalerate, depending on the specific enzyme used.

The advantages of biocatalysis include mild reaction conditions (ambient temperature and pressure, neutral pH) and often near-perfect stereoselectivity. The substrate specificity of enzymes can be a limiting factor, but modern techniques such as directed evolution are continuously expanding the substrate scope of available biocatalysts.

| Biocatalyst | Co-factor | Reaction Medium | Product | Expected Enantiomeric Excess (ee) |

| Ketoreductase (KRED) | NADPH/NADH | Aqueous buffer/co-solvent | Ethyl (R)- or (S)-5-cyclopentyl-5-hydroxyvalerate | >99% |

| Baker's Yeast (Saccharomyces cerevisiae) | In situ regeneration | Glucose/water | Ethyl (S)-5-cyclopentyl-5-hydroxyvalerate | Variable, often high |

This data represents typical outcomes for biocatalytic reductions of β-keto esters.

Advanced Methodologies and Theoretical Approaches Applied to Ethyl 5 Cyclopentyl 5 Oxovalerate

Computational Chemistry and Molecular Modeling Studies

Computational chemistry serves as a powerful tool in modern organic chemistry, offering a window into the energetic landscapes of reactions involving molecules like ethyl 5-cyclopentyl-5-oxovalerate. These in silico studies are instrumental in understanding and predicting chemical phenomena, thereby guiding experimental design.

Elucidation of Reaction Mechanisms and Transition States through Computational Methods

While specific computational studies on this compound are not extensively documented, the principles of computational chemistry are broadly applied to elucidate the reaction mechanisms of related keto esters. Density Functional Theory (DFT) is a commonly employed method for these investigations. For instance, in the study of β-keto esters, DFT calculations at levels like M06-2x/6-311+G(d,p) have been used to optimize the geometries of the molecules and locate transition states. nih.govresearchgate.net Such calculations help in understanding the intricate details of reaction pathways, such as nucleophilic additions or cyclization reactions. The optimized geometries reveal the most stable conformations of the reactants, products, and intermediates, while frequency calculations confirm them as true minima on the potential energy surface. researchgate.net

By mapping the potential energy surface, researchers can identify the transition state structures, which are critical for determining the kinetics of a reaction. For example, in the context of a reaction involving this compound, computational methods could be used to model the transition state of a nucleophilic attack on its carbonyl carbon, providing insights into the activation energy and the geometry of the transition state. These computational approaches are not limited to ground-state properties; they can also be used to model excited-state processes in photochemical reactions. acs.orgnih.gov

Prediction of Reactivity and Selectivity via Quantum Chemical Calculations

Quantum chemical calculations are invaluable for predicting the reactivity and selectivity of molecules like this compound. These calculations can determine various molecular properties that correlate with reactivity. Key descriptors derived from Conceptual Density Functional Theory (CDFT), such as global and local reactivity indices, are often calculated to understand the electrophilic and nucleophilic nature of different atomic sites within a molecule. nih.govresearchgate.net

For keto esters, the electrophilicity of the carbonyl carbons and the nucleophilicity of the enolate form can be quantified. The global electrophilicity index provides a measure of the molecule's ability to accept electrons, while local electrophilicity (or the Fukui function) pinpoints the most electrophilic sites. For instance, in a study of β-keto esters, the local electrophilic sites were analyzed to understand their tendency to react with biological nucleophiles. nih.gov Similarly, for this compound, quantum chemical calculations could predict whether a reaction is likely to occur at the ketone or the ester carbonyl group, thus guiding the design of selective transformations.

Automated quantum chemistry workflows have been developed to compute methyl cation and anion affinities to quantify nucleophilicity and electrophilicity, respectively, which can be applied to a wide range of molecules, including keto esters. rsc.org These predictive models are becoming increasingly important for in silico screening of reaction outcomes and for understanding structure-activity relationships. rsc.org

Chemoenzymatic Transformations Involving Keto Esters

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions, offering a powerful strategy for the synthesis of complex molecules. This approach is particularly relevant for keto esters like this compound, where stereoselective transformations are often desired.

Enzymes, particularly ketoreductases, are highly effective in the stereoselective reduction of keto groups to chiral alcohols. A study on the biocatalytic conversion of γ-keto nitriles, which are structurally related to γ-keto esters, demonstrated that a library of ketoreductases could be screened to find enzymes that stereoselectively reduce the carbonyl group. georgiasouthern.edu This process yielded chiral γ-hydroxy nitriles, which could then be cyclized to form valuable chiral γ-lactones. georgiasouthern.edu This highlights the potential for using a similar chemoenzymatic approach for the asymmetric reduction of this compound to produce chiral hydroxy esters.

The synergy between chemical and enzymatic steps is a hallmark of chemoenzymatic synthesis. For example, a chemical reaction might be used to synthesize the prochiral keto ester substrate, which is then subjected to an enzymatic resolution or reduction. researchgate.netresearchgate.net In some cases, a combination of two or more enzymes can enhance the reaction yield in the transesterification of β-keto esters. researchgate.net The application of these principles to this compound could lead to efficient and environmentally friendly routes to enantiomerically pure products.

Integration with Modern Synthetic Techniques

The synthesis and transformation of keto esters are continually being improved through the integration of modern synthetic techniques. These methods aim to enhance reaction efficiency, safety, and scalability.

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation. vapourtec.com The synthesis of keto esters has been successfully adapted to flow chemistry systems. For instance, an in-flow process for the synthesis of β-keto esters via the BF₃·OEt₂-catalyzed formal C-H insertion of ethyl diazoacetate into aldehydes has been developed. nih.gov This continuous process allows for the rapid and efficient production of β-keto esters, which can then be used in subsequent reactions in a telescoped fashion. nih.govacs.org

The application of flow chemistry to the synthesis of γ-keto esters like this compound could involve, for example, the continuous Grignard reaction of an appropriate precursor followed by an in-line quench and purification. acs.org The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities compared to batch processes. acs.org

Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods provide alternative energy sources to drive chemical reactions, often leading to unique reactivity and selectivity. These techniques are considered green chemistry approaches as they can reduce the need for harsh reagents.

Photochemical transformations of ketones are well-established, and these principles can be extended to keto esters. For example, Hantzsch ester-mediated photochemical reactions have been used for the synthesis of cyclopentenylketones from ketocyclopropanes under metal-free conditions. acs.orgnih.gov Such light-induced reactions can proceed via mechanisms that are not accessible through thermal pathways. The irradiation of non-enolizable α-keto-esters has been shown to result in both intramolecular and intermolecular hydrogen abstraction products. rsc.org For this compound, photochemical methods could potentially be employed for intramolecular cyclization reactions or for the introduction of new functional groups.

Electrochemical synthesis, or electrosynthesis, uses an electric current to drive oxidation and reduction reactions. This technique offers a high degree of control over the reaction potential and can often be performed under mild conditions. While specific electrochemical transformations of this compound are not widely reported, the general principles of electrosynthesis are applicable to the functional groups present in the molecule. For instance, the ketone or ester group could potentially be reduced electrochemically.

Future Research Directions and Unexplored Avenues in Ethyl 5 Cyclopentyl 5 Oxovalerate Chemistry

Development of Novel and Sustainable Synthetic Routes

Traditional methods for synthesizing γ-keto esters often involve multi-step processes that may rely on harsh reagents or produce significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic pathways to Ethyl 5-cyclopentyl-5-oxovalerate.

Key research avenues include:

Atom-Economical Catalysis: Gold(III)-catalyzed hydration of 3-alkynoates has been shown to be a practical, one-step method for producing γ-keto esters under mild, aqueous conditions. nih.gov Adapting this methodology to synthesize the target compound from a suitable alkynoate precursor would represent a significant improvement in atom economy.

Photocatalytic Methods: The use of visible light and an organic photocatalyst, with molecular oxygen as a green oxidant, has been successfully applied to the synthesis of α-keton thiol esters. rsc.org Exploring similar photocatalytic strategies for the synthesis of this compound could offer a sustainable alternative that minimizes byproducts, with water being the only theoretical byproduct.

Green Solvents and Reagents: Research into replacing conventional solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) is gaining traction in fields like peptide synthesis. nih.gov Investigating the synthesis of this compound in such solvents could significantly reduce the environmental impact of its production. Furthermore, moving away from classical approaches like Friedel-Crafts acylation, which often use stoichiometric amounts of Lewis acids, towards catalytic methods is crucial.

| Proposed Sustainable Method | Key Features | Potential Precursors |

| Gold-Catalyzed Hydration | Atom-economical, mild conditions, aqueous media. nih.gov | Ethyl 6-cyclopentyl-5-hexynoate |

| Photocatalytic Oxidation | Uses visible light, O₂ as a green oxidant. rsc.org | Corresponding hydrocarbon or alcohol |

| Greener Solvent Systems | Reduces environmental impact, potential for improved safety profiles. nih.gov | Standard starting materials |

Exploration of New Reactivity Patterns and Unconventional Transformations

The dual functionality of this compound provides a platform for discovering novel chemical reactions and synthetic strategies. Future work should aim to uncover unconventional transformations that leverage the interplay between the cyclopentyl ketone and the ethyl ester.

Potential areas for exploration include:

Tandem and Cascade Reactions: The compound is well-suited for designing tandem reactions. For instance, an initial reaction at the ketone, such as a Corey-Chaykovsky reaction to form an epoxide, could be followed by an intramolecular cyclization initiated by the ester moiety. organic-chemistry.org Similarly, tandem aldol (B89426) reactions, where an organometallic intermediate formed from the keto ester reacts with an electrophile, could lead to complex α-substituted γ-keto esters. orgsyn.org

Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate this compound as a key building block could provide rapid access to diverse and complex molecular scaffolds, such as functionalized cyclopentenes or other heterocyclic systems. nih.gov

Unusual Cyclizations: The dimerization of cyclopropyl (B3062369) ketones has been shown to produce densely functionalized cyclopentane (B165970) products. nih.gov Investigating whether the cyclopentyl ketone of the title compound can participate in similar unexpected ring-forming reactions, either with itself or with other reaction partners like enones, could yield novel carbocyclic structures.

Strategies for Enantioselective Synthesis Utilizing the Compound

Introducing chirality is fundamental to modern organic synthesis, particularly for applications in pharmaceuticals and materials science. This compound serves as a prochiral substrate, offering multiple opportunities for the development of enantioselective transformations.

Future strategies could focus on:

Asymmetric Catalysis: Chiral phase-transfer catalysis has proven effective for the enantioselective α-alkylation and α-hydroxylation of β-keto esters. rsc.orgmdpi.com Applying this technology to the α-position of the ketone in this compound could generate a quaternary stereocenter with high enantiomeric excess. Organocatalytic methods, which have been extensively developed for β-ketoesters, also present a rich field for exploration. acs.org

Enantioselective Reduction: The asymmetric reduction of the cyclopentyl ketone would produce a chiral alcohol, a versatile intermediate for further synthesis. This can be achieved using well-established chiral catalysts and reagents.

Biocatalysis: Enzymes offer unparalleled selectivity. The use of transaminases to convert the keto group into a chiral amine, which could then undergo spontaneous intramolecular cyclization, presents an elegant and green route to optically active γ-lactams. researchgate.net This chemoenzymatic cascade avoids many of the challenges associated with traditional chemical methods.

| Enantioselective Approach | Target Transformation | Key Catalyst/Method |

| Phase-Transfer Catalysis | Asymmetric α-alkylation/hydroxylation. rsc.orgmdpi.com | Chiral Cinchona alkaloid derivatives |

| Organocatalysis | Asymmetric Michael or aldol additions. acs.org | Chiral amines, thioureas, or phosphoric acids |

| Biocatalysis | Asymmetric amination and cyclization. researchgate.net | Transaminases (TAs) |

Investigation of Bio-Inspired and Biomimetic Chemical Transformations

Nature provides the ultimate inspiration for efficient and selective synthesis. Designing reactions that mimic biosynthetic pathways can lead to powerful new synthetic strategies. youtube.com

Promising research directions include:

Biomimetic Cascade Reactions: The synthesis of complex natural products often involves intricate cationic cascade reactions that rapidly build molecular complexity. escholarship.org It may be possible to design a biomimetic cascade starting from a derivative of this compound. For example, transformation of the ketone into a reactive intermediate could trigger a series of intramolecular cyclizations or rearrangements, mimicking the endgame of terpene biosynthesis. escholarship.org

Enzyme-Mediated Macrocyclization: Nature uses thioesterase domains to catalyze the macrocyclization of linear peptides. nih.gov By modifying this compound with a biomimetic linker, it might be possible to use isolated enzymes to catalyze its cyclization or its coupling to other molecules in a way that mimics non-ribosomal peptide synthetase (NRPS) machinery. nih.govntu.edu.sg This chemoenzymatic approach could open doors to novel macrocyclic structures.

Radical Retrosynthesis Logic: Inspired by the logic of radical-based biosynthesis, sterically hindered bonds could be formed by leveraging modern radical fragment couplings. acs.org Future research could explore the disconnection of the cyclopentyl ring or the alkyl chain via a radical pathway, allowing for novel and convergent syntheses of the target molecule and its derivatives.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-cyclopentyl-5-oxovalerate, and how can reaction conditions be optimized?

this compound is typically synthesized via cyclization or esterification reactions. For example, analogous compounds like ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate are prepared using transition-metal-catalyzed cycloadditions or acid-mediated esterifications . Optimization involves varying catalysts (e.g., Pd, Cu), solvents (e.g., THF, DCM), and temperature. Use design-of-experiments (DoE) methodologies to systematically test parameters. Monitor reaction progress via TLC or HPLC, and confirm purity through NMR (¹H/¹³C) and mass spectrometry .

Q. How should researchers characterize the purity and stability of this compound?

Characterize purity using a combination of chromatographic (HPLC, GC) and spectroscopic methods (NMR, IR). For stability studies, conduct accelerated degradation tests under stress conditions (heat, light, humidity). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Ensure consistency with ICH guidelines for pharmaceutical impurities, even for non-pharma applications .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Key techniques include:

- ¹H/¹³C NMR : Identify cyclopentyl protons (δ 1.5–2.5 ppm) and ester carbonyl (δ 170–175 ppm).

- IR : Confirm ketone (≈1700 cm⁻¹) and ester (≈1250 cm⁻¹) functional groups.

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns. Cross-reference data with analogous structures, such as those in Gao et al. (2014) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Document all experimental parameters (e.g., reagent stoichiometry, temperature gradients, stirring rates) and validate equipment calibration. Follow journal guidelines like the Beilstein Journal of Organic Chemistry, which mandates detailed experimental sections and supplemental data for replication . Share raw spectra and chromatograms in supplementary materials .

Q. What are the common solvents and storage conditions for this compound?

Store at –20°C in inert atmospheres (argon/nitrogen) to prevent ester hydrolysis. Use anhydrous solvents (e.g., DCM, THF) during synthesis. Test solubility profiles via phase diagrams to optimize crystallization .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reaction pathways for this compound synthesis?

Density Functional Theory (DFT) calculates transition states and intermediates for cyclopentyl ring formation. Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to validate mechanisms. Reference studies like Hosseyni et al. (2016), who used crystallography and DFT to resolve analogous structures .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

- Scenario : Discrepancies in NMR splitting patterns.

- Solution : Perform 2D NMR (COSY, HSQC) to assign coupling constants and confirm spatial proximity of protons. Re-examine sample purity and consider dynamic effects (e.g., ring puckering). Cross-validate with X-ray crystallography if crystals are obtainable .

Q. How do steric effects from the cyclopentyl group influence reactivity in downstream transformations?

The cyclopentyl moiety imposes steric hindrance, affecting nucleophilic attack or cycloaddition rates. Use kinetic isotope effects (KIE) or Hammett plots to quantify electronic vs. steric contributions. Compare with less hindered analogs (e.g., linear esters) to isolate steric factors .

Q. What methodologies assess the compound’s role in multi-step synthetic cascades?

Design tandem reactions where the ester/ketone groups participate in sequential transformations (e.g., Michael addition followed by cyclization). Use in-situ monitoring (ReactIR, LC-MS) to track intermediates. Analyze reaction networks via graph theory to identify rate-limiting steps .

Q. How can researchers address low yields in large-scale syntheses?

Scale-up challenges often arise from heat/mass transfer limitations. Use flow chemistry to improve mixing and temperature control. Perform life-cycle assessments (LCA) to optimize solvent recovery and waste reduction. Reference industrial case studies (e.g., Wojtas et al., 2016) for analogous compounds .

Data Presentation and Reproducibility Guidelines

- Tables : Include reaction optimization data (e.g., yield vs. catalyst loading).

- Figures : Provide annotated spectra highlighting key peaks.

- Supplemental Materials : Upload crystallographic data (CIF files), raw chromatograms, and computational input files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.